molecular formula C15H13ClN2O B408974 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline CAS No. 292058-52-7

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B408974
CAS No.: 292058-52-7
M. Wt: 272.73g/mol
InChI Key: QFGHJWFMRLLGMO-UHFFFAOYSA-N
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Description

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry, pharmaceuticals, and industrial chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. One common method involves the use of 2-aminophenol and an appropriate aldehyde in the presence of a catalyst such as a nanocatalyst, metal catalyst, or ionic liquid catalyst . The reaction is usually carried out under reflux conditions in a suitable solvent like water or ethanol.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzoxazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is unique due to the presence of both chloro and dimethyl substituents on the benzoxazole ring. These substituents can influence the compound’s chemical reactivity, biological activity, and interaction with molecular targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-8-5-13-14(6-9(8)2)19-15(18-13)11-7-10(17)3-4-12(11)16/h3-7H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGHJWFMRLLGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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